4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol
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Overview
Description
4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound that features a quinoxaline moiety attached to a biphenyl structure with a hydroxyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol typically involves the condensation of 2-bromo-4’-hydroxyacetophenone with o-phenylenediamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoxaline ring and the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline and biphenyl derivatives.
Scientific Research Applications
4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Biphenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
4’-(Quinoxalin-2-yl)-[1,1’-biphenyl]-4-ol is unique due to the combination of the quinoxaline and biphenyl moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
61538-78-1 |
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Molecular Formula |
C20H14N2O |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(4-quinoxalin-2-ylphenyl)phenol |
InChI |
InChI=1S/C20H14N2O/c23-17-11-9-15(10-12-17)14-5-7-16(8-6-14)20-13-21-18-3-1-2-4-19(18)22-20/h1-13,23H |
InChI Key |
HWIJFMCMWKAHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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